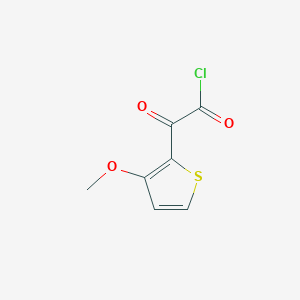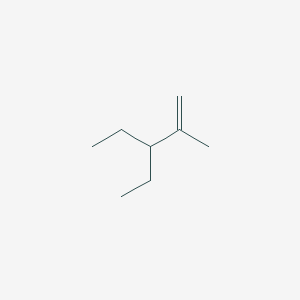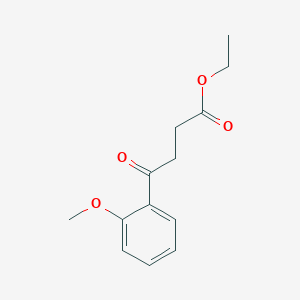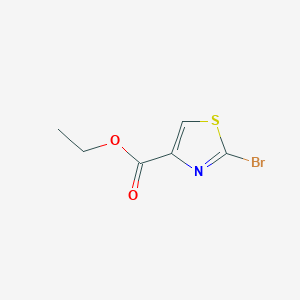
Ethyl 2-bromothiazole-4-carboxylate
概述
描述
Synthesis Analysis
The synthesis of Ethyl 2-bromothiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-thiazole-4-carboxylate with thiourea and ethyl bromopyruvate in a solvent-free condition. This is followed by a diazotization reaction using DMSO and sodium nitrite at high temperatures, and finally saponification in potash-methanol solvent to yield the desired product. This method showcases the compound's accessibility through relatively straightforward synthetic steps, highlighting its adaptability in organic synthesis (Zhou Zhuo-qiang, 2009).
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromothiazole-4-carboxylate has been characterized extensively through spectroscopic methods including FTIR, NMR, and X-ray diffraction techniques. Density Functional Theory (DFT) calculations, alongside experimental data, provide insights into the molecular geometry, electronic distribution, and hydrogen bonding sites, highlighting the compound's structural characteristics and stability (Muhammad Haroon et al., 2018).
Chemical Reactions and Properties
Ethyl 2-bromothiazole-4-carboxylate participates in a variety of chemical reactions, including nucleophilic substitutions and cyclization processes. Its reactivity with different nucleophiles such as N-, S-, O-, and P-nucleophiles leads to the formation of various substituted products, demonstrating its versatility as a synthetic intermediate. Its chemical properties are pivotal in the synthesis of compounds with potential technological and medicinal applications (Yu. O. Remizov et al., 2015).
科学研究应用
Corrosion Inhibition
- Application Summary : Ethyl 2-bromothiazole-4-carboxylate has been studied as a corrosion inhibitor for copper in an acidic environment .
- Methods of Application : The compound was used in varying concentrations (100-400 ppm) in a hydrochloric acid solution. The corrosion rate of copper was then measured using polarization and weight loss methods .
- Results : The study found that Ethyl 2-bromothiazole-4-carboxylate effectively inhibited the corrosion of copper in the acidic environment .
Pharmaceutical Intermediate
- Application Summary : Ethyl 2-bromothiazole-4-carboxylate is used as an intermediate in the synthesis of various pharmaceutical compounds .
- Results : The use of Ethyl 2-bromothiazole-4-carboxylate as an intermediate can lead to the production of various pharmaceutical compounds .
Real-Time PCR
- Application Summary : Ethyl 2-bromothiazole-4-carboxylate is used in the field of molecular biology, specifically in real-time PCR .
- Results : The use of Ethyl 2-bromothiazole-4-carboxylate can lead to the production of accurate and reliable real-time PCR results .
Organic Synthesis
- Application Summary : Ethyl 2-bromothiazole-4-carboxylate is an essential organic reagent that can be used as a building block for the synthesis of many organic compounds .
- Results : The use of Ethyl 2-bromothiazole-4-carboxylate as a building block can lead to the production of various organic compounds .
Inhibitor in Acidic Media
- Application Summary : Ethyl 2-bromothiazole-4-carboxylate is used as an inhibitor to reduce the corrosion of copper in acidic media .
- Results : The use of Ethyl 2-bromothiazole-4-carboxylate can lead to the reduction of corrosion of copper in acidic media .
Intermediate for Pharmaceutical
安全和危害
- Safety Precautions : Handle with care, wear appropriate protective equipment (gloves, goggles, etc.), and work in a well-ventilated area.
- Hazard Information : Avoid inhalation, ingestion, and skin contact. May cause irritation to eyes and skin.
- Storage : Store in a cool, dry place away from direct sunlight.
未来方向
- Further research could explore the compound’s applications in drug discovery, materials science, or agrochemicals.
- Investigate its reactivity in various synthetic transformations.
属性
IUPAC Name |
ethyl 2-bromo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHISCQPKKGDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326608 | |
| Record name | Ethyl 2-bromothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromothiazole-4-carboxylate | |
CAS RN |
100367-77-9 | |
| Record name | Ethyl 2-bromothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-bromo-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

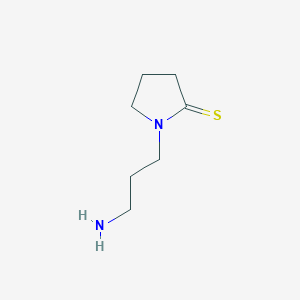
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
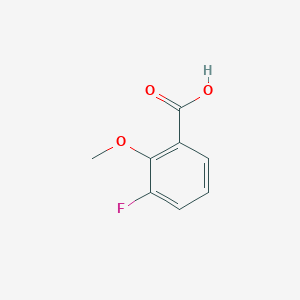
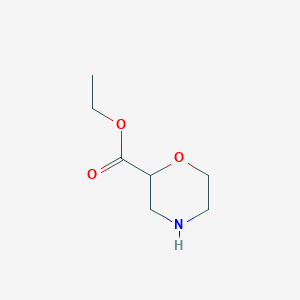
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
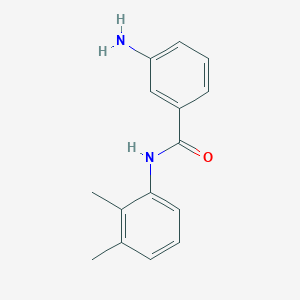
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
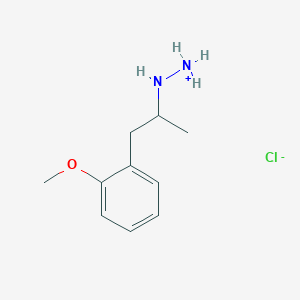
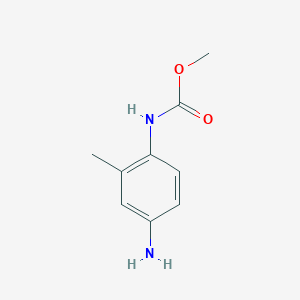
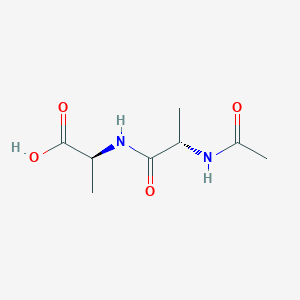
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
